![molecular formula C19H18BrNO3 B2744782 3-(4-bromobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one CAS No. 866135-93-5](/img/structure/B2744782.png)
3-(4-bromobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
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Overview
Description
3-(4-bromobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a complex organic compound that features a benzazepine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one typically involves multiple steps. One common method starts with the preparation of 4-bromobenzyl bromide, which is then subjected to a series of reactions including nucleophilic substitution and cyclization to form the benzazepine core. The reaction conditions often involve the use of palladium catalysts and specific ligands to facilitate the formation of carbon-carbon and carbon-nitrogen bonds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the production more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(4-bromobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
3-(4-bromobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-bromobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
- 3-(4-fluorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
- 3-(4-methylbenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
Uniqueness
The presence of the bromine atom in 3-(4-bromobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one imparts unique reactivity and properties compared to its analogs. This can influence its biological activity, making it a valuable compound for specific applications .
Biological Activity
3-(4-bromobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a compound belonging to the benzazepine class, notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- IUPAC Name : 3-[(4-bromophenyl)methyl]-7,8-dimethoxy-1H-3-benzazepin-2-one
- CAS Number : 866135-93-5
- Molecular Formula : C19H18BrNO3
- Molecular Weight : 388.26 g/mol
Synthesis
The synthesis of this compound typically involves:
- Preparation of 4-bromobenzyl bromide .
- Nucleophilic substitution and cyclization to form the benzazepine core.
- Use of palladium catalysts to facilitate carbon-carbon and carbon-nitrogen bond formation.
Pharmacological Properties
Research has indicated that compounds in the benzazepine class exhibit various pharmacological effects, including:
- Vasorelaxant Activity : Some studies have shown that related compounds possess vasorelaxant properties, which could be beneficial in treating cardiovascular diseases .
Bradycardic Effects
The compound has demonstrated bradycardic activity in vitro. Studies indicate that it can reduce heart rate through mechanisms involving modulation of cardiac ion channels and receptors .
Antimicrobial and Anticancer Potential
Recent investigations into the biological activities of similar benzazepines have revealed potential antimicrobial and anticancer properties. The presence of the bromine atom may enhance these activities due to increased reactivity and interaction with biological targets.
Study on Vasorelaxant Effects
A study published in PubMed evaluated a series of 1,3-dihydro-2H-3-benzazepin-2-one derivatives for their vasorelaxant activity. The results indicated that modifications to the benzazepine structure could enhance vasorelaxation and bradycardia, suggesting potential therapeutic applications in hypertension management .
Anticancer Research
Another study focused on the anticancer properties of benzazepine derivatives, including those with similar structural characteristics to this compound. The findings suggested that these compounds could inhibit tumor growth by inducing apoptosis in cancer cells.
The mechanism by which this compound exerts its biological effects likely involves:
- Interaction with Receptors : The compound may modulate the activity of neurotransmitter receptors or ion channels.
- Enzymatic Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways related to cardiovascular function and cancer progression.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other benzazepines:
Compound Name | Structure | Key Activity |
---|---|---|
3-(4-chlorobenzyl)-7,8-dimethoxy | Similar structure | Moderate vasorelaxant |
3-(4-fluorobenzyl)-7,8-dimethoxy | Similar structure | Anticancer activity |
3-(4-methylbenzyl)-7,8-dimethoxy | Similar structure | Antimicrobial properties |
Properties
IUPAC Name |
3-[(4-bromophenyl)methyl]-7,8-dimethoxy-1H-3-benzazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO3/c1-23-17-9-14-7-8-21(12-13-3-5-16(20)6-4-13)19(22)11-15(14)10-18(17)24-2/h3-10H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYSBFSOKXKCGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC3=CC=C(C=C3)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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